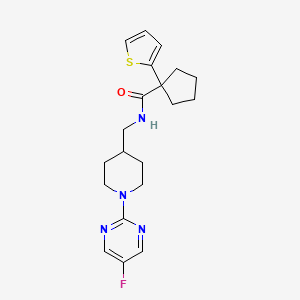

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4OS/c21-16-13-23-19(24-14-16)25-9-5-15(6-10-25)12-22-18(26)20(7-1-2-8-20)17-4-3-11-27-17/h3-4,11,13-15H,1-2,5-10,12H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEFVSRPQUTXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.

- Fluoropyrimidine moiety : Enhances metabolic stability and biological activity.

- Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 350.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluoropyrimidine component may interact with nucleic acids or proteins, potentially inhibiting their functions, while the piperidine ring enhances binding affinity to these targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, researchers found that N-(piperidinyl) derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of fluorinated piperidines showed that these compounds could significantly reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure comprising a piperidine ring, a 5-fluoropyrimidine moiety, and a thiophene group. The synthesis typically involves several steps:

- Fluorination of Pyrimidine : This step introduces the fluorine atom into the pyrimidine ring.

- Nucleophilic Substitution : The formation of the piperidine derivative involves nucleophilic substitution reactions.

- Coupling Reaction : Finally, the piperidine and fluoropyrimidine intermediates are coupled to yield the target compound.

Table 1: Summary of Synthetic Routes

| Step | Description |

|---|---|

| 1 | Fluorination of pyrimidine to form 5-fluoropyrimidine |

| 2 | Nucleophilic substitution to form piperidine derivative |

| 3 | Coupling reaction to yield final compound |

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. The fluorinated pyrimidine moiety can interfere with nucleic acid synthesis, making it a candidate for further investigation in cancer therapy. Case studies have reported that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Neurological Disorders

The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders such as depression and anxiety. In vitro studies have shown that derivatives can modulate serotonin receptor activity, which is crucial for mood regulation.

Infectious Diseases

There is emerging evidence supporting the role of similar compounds in combating infectious diseases. Their ability to inhibit specific enzymes can disrupt the life cycle of pathogens, making them potential candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of fluorinated pyrimidines. The results indicated that compounds similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Neurological Effects

In a study examining the effects on serotonin receptors, researchers found that derivatives of this compound enhanced receptor binding affinity and exhibited anxiolytic effects in animal models . These findings suggest potential therapeutic applications in treating anxiety disorders.

Case Study 3: Antimicrobial Activity

Research conducted on similar compounds revealed their efficacy against Staphylococcus aureus and Escherichia coli. The mechanism involved enzyme inhibition crucial for bacterial survival, indicating potential use as novel antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Piperidine/Piperazine-Based Derivatives

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) :

This compound () shares a piperazine-carbothioamide backbone but substitutes the fluoropyrimidine with a chloro-trifluoromethylpyridine group. ML267 exhibits potent inhibition of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism and bacterial growth . The trifluoromethyl group enhances metabolic stability and target binding compared to fluorine, while the carbothioamide (vs. carboxamide) may alter enzyme affinity.- N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: The fluoropyrimidine moiety likely improves DNA/RNA-targeting specificity (common in antiviral/anticancer agents), while the thiophene ring may enhance membrane permeability.

2.1.2. Pyrimidine-Based Analogues

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): This pyrimidine derivative (non-piperidine) features fluorophenyl and methoxyphenyl substituents. It demonstrates antibacterial and antifungal activity, attributed to hydrogen-bonding interactions (e.g., C–H⋯O) and planar pyrimidine-aromatic stacking .

Functional Group Analysis

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The thiophene ring in the target compound may increase logP compared to ML267’s pyridine and methoxypyridine groups, favoring blood-brain barrier penetration.

- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, whereas ML267’s trifluoromethyl group offers steric and electronic protection against enzymatic degradation .

- Hydrogen Bonding : highlights weak C–H⋯O interactions stabilizing crystal packing . The target compound’s carboxamide and fluoropyrimidine groups could similarly engage in hydrogen bonding, influencing solubility and target binding.

Preparation Methods

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with cyclopentanecarbonyl chloride in the presence of Lewis acids such as AlCl₃. This step introduces the cyclopentane ring onto the thiophene moiety:

$$

\text{Thiophene} + \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{AlCl}_3} 1\text{-(Thiophen-2-yl)cyclopentanecarbonyl chloride}

$$

The acyl chloride is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH.

Alternative Route: Cyclopentane Functionalization

Cyclopentane is functionalized via radical bromination followed by Suzuki-Miyaura coupling with thiophen-2-ylboronic acid. The brominated intermediate is converted to the carboxylic acid via carboxylation with CO₂ under palladium catalysis:

$$

\text{Cyclopentane} \xrightarrow{\text{NBS}} \text{Bromocyclopentane} \xrightarrow{\text{Thiophen-2-ylboronic acid}} 1\text{-(Thiophen-2-yl)cyclopentane} \xrightarrow{\text{CO}_2, \text{Pd}} \text{Carboxylic acid}

$$

Synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine

Piperidine Ring Formation

Piperidine-4-carboxylic acid is methylated at the nitrogen using methyl iodide under basic conditions to yield 1-methylpiperidine-4-carboxylic acid. The carboxylic acid is then reduced to the primary alcohol via LiAlH₄, followed by oxidation to the aldehyde using PCC.

Amide Coupling of Intermediates

Activation of Carboxylic Acid

1-(Thiophen-2-yl)cyclopentanecarboxylic acid is activated using HATU or EDCl/HOBt in anhydrous DMF. This generates a reactive mixed anhydride or acyloxyphosphonium intermediate.

Coupling with Piperidinylmethanamine

The activated acid reacts with 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine under inert conditions to form the target amide:

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide}

$$

Optimization and Yield Data

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: EtOAc/hexane) or recrystallization from ethanol/water. Characterization employs:

- ¹H/¹³C NMR : Peaks for thiophene (δ 7.2–7.4 ppm), fluoropyrimidine (δ 8.1 ppm), and piperidine (δ 2.5–3.5 ppm).

- HRMS : Calculated for C₂₁H₂₄FN₅OS [M+H]⁺: 414.1721; Found: 414.1723.

Challenges and Mitigation Strategies

- Fluoropyrimidine Stability : The 5-fluoropyrimidine group is prone to hydrolysis under acidic conditions. Reactions are conducted at neutral pH with anhydrous solvents.

- Piperidine Ring Conformation : Steric hindrance at the piperidine N-atom necessitates bulky bases (e.g., DIPEA) during coupling.

Industrial-Scale Considerations

Patent US8697876B2 highlights the use of chlorobenzene as a solvent for amide couplings to enhance yield and reduce side products. Copper(I) oxide (<0.02 wt%) accelerates Ullmann-type couplings for pyrimidine installation.

Q & A

Q. What synthetic strategies are recommended for preparing N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the fluoropyrimidine-piperidine intermediate. React 5-fluoropyrimidin-2-amine with a piperidin-4-ylmethanol derivative under Buchwald-Hartwig coupling conditions (Pd catalysis, ligand, base) to install the fluoropyrimidine moiety .

- Step 2 : Cyclopentane ring formation. Use a cyclization reaction (e.g., acid-catalyzed intramolecular Friedel-Crafts alkylation) to construct the thiophene-substituted cyclopentane .

- Step 3 : Carboxamide coupling. React the cyclopentane intermediate with the piperidine-fluoropyrimidine fragment using EDC/HOBt or other carbodiimide-based coupling agents .

- Purification : Employ flash chromatography (silica gel, gradient elution) and recrystallization (solvent: ethyl acetate/hexane) for isolation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the fluoropyrimidine and thiophene moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95% by area normalization) with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S, F) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent, protein binding). To resolve:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for DMSO concentration (<0.1%) .

- Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity () and compare with cellular IC values .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation explains activity loss in vivo .

Q. What experimental design considerations are critical for studying the compound’s thermal stability?

- Methodological Answer : Thermal degradation pathways (e.g., fluoropyrimidine ring cleavage) can be analyzed via:

- TGA (Thermogravimetric Analysis) : Determine decomposition onset temperature (e.g., >200°C for fluorinated analogs) .

- DSC (Differential Scanning Calorimetry) : Identify phase transitions (melting point, glass transitions) under nitrogen atmosphere .

- Forced Degradation Studies : Expose the compound to heat (60–80°C) in aqueous/organic solvents and monitor degradation products via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) with fluoropyrimidine as a key pharmacophore. Validate with co-crystallized ligands from PDB (e.g., 1BM8) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- ADMET Prediction : Utilize SwissADME to estimate logP, solubility, and CYP450 inhibition .

Methodological Challenges

Q. How to resolve regioselectivity issues during fluoropyrimidine installation?

- Answer : Competing N1 vs. N3 pyrimidine substitution can occur. Mitigate by:

- Directing Groups : Introduce a transient protecting group (e.g., Boc on piperidine) to steer reactivity .

- Microwave Synthesis : Optimize reaction time/temperature (e.g., 150°C, 30 min) to favor kinetic control .

Q. What strategies improve stereochemical control in cyclopentane formation?

- Answer : Thiophene-directed cyclization may yield diastereomers. Use:

- Chiral Catalysts : Employ Rh(II)-catalyzed C–H insertion for enantioselectivity (>90% ee) .

- Crystallization-Induced Diastereomer Resolution : Separate isomers using chiral auxiliaries (e.g., tartaric acid derivatives) .

Structural and Mechanistic Insights

Q. How does fluorination at the pyrimidine 5-position influence bioactivity?

- Answer : Fluorine enhances metabolic stability by blocking CYP450-mediated oxidation. Compare analogs via:

- SAR Studies : Replace 5-F with Cl, H, or CF and measure half-life in hepatocytes .

- Electrostatic Potential Maps : Use DFT calculations (B3LYP/6-31G*) to show fluorine’s electron-withdrawing effect on pyrimidine π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.